Methyl 6-amino-5-cyano-3-methylpyrazine-2-carboxylate

Catalog No.
S13612092
CAS No.
73198-31-9
M.F
C8H8N4O2
M. Wt
192.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 6-amino-5-cyano-3-methylpyrazine-2-carboxyl...

CAS Number

73198-31-9

Product Name

Methyl 6-amino-5-cyano-3-methylpyrazine-2-carboxylate

IUPAC Name

methyl 6-amino-5-cyano-3-methylpyrazine-2-carboxylate

Molecular Formula

C8H8N4O2

Molecular Weight

192.17 g/mol

InChI

InChI=1S/C8H8N4O2/c1-4-6(8(13)14-2)12-7(10)5(3-9)11-4/h1-2H3,(H2,10,12)

InChI Key

NDWYWNODYQVXRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C(=N1)C#N)N)C(=O)OC

Methyl 6-amino-5-cyano-3-methylpyrazine-2-carboxylate is a nitrogen-containing heterocyclic compound characterized by its pyrazine ring structure. Its molecular formula is C8H9N3O2C_8H_9N_3O_2, and it features a cyano group, an amino group, and a carboxylate moiety, making it a versatile compound in organic synthesis and medicinal chemistry. The presence of these functional groups suggests potential reactivity and biological activity, which are of significant interest in various fields.

, including:

  • Nucleophilic Substitution: The cyano group can be substituted with various nucleophiles, leading to the formation of derivatives with different biological activities.
  • Reduction Reactions: The cyano group can be reduced to an amine under specific conditions, altering the compound's properties and enhancing its biological activity.
  • Hydrolysis: The carboxylate group can undergo hydrolysis, potentially leading to the formation of acids that may exhibit different pharmacological effects.

These reactions allow for the modification of the compound to tailor its properties for specific applications.

Research indicates that methyl 6-amino-5-cyano-3-methylpyrazine-2-carboxylate exhibits various biological activities. Compounds with similar structures have been studied for their potential as:

  • Antimicrobial Agents: Exhibiting activity against various bacterial strains.
  • Anticancer Properties: Some derivatives show promise in inhibiting cancer cell proliferation.
  • Enzyme Inhibitors: Targeting specific enzymes involved in metabolic pathways.

The biological activity is largely attributed to the unique combination of functional groups that interact with biological targets.

Several methods exist for synthesizing methyl 6-amino-5-cyano-3-methylpyrazine-2-carboxylate:

  • Cyclization Reactions: Starting from appropriate precursors such as 2,5-dimethylpyrazine and cyanogen bromide, cyclization can yield the desired pyrazine derivative.
  • Multi-step Synthesis: Involves several reactions including acylation, hydrolysis, and decarboxylation to achieve the final product from simpler starting materials.
  • One-pot Reactions: Recent advancements focus on combining multiple steps into a single reaction vessel to improve efficiency and reduce costs.

These methods emphasize the importance of optimizing reaction conditions for higher yields and purity.

Methyl 6-amino-5-cyano-3-methylpyrazine-2-carboxylate has several applications:

  • Pharmaceutical Development: Used as a building block for synthesizing new drugs targeting various diseases.
  • Agricultural Chemistry: Potential use in developing agrochemicals due to its biological activity against pests and pathogens.
  • Material Science: Investigated for its properties in creating advanced materials such as polymers or coatings.

The compound's versatility stems from its ability to be modified chemically while retaining core structural characteristics.

Studies on methyl 6-amino-5-cyano-3-methylpyrazine-2-carboxylate often focus on its interactions with biological molecules:

  • Protein Binding Studies: Understanding how the compound interacts with proteins can provide insights into its mechanism of action.
  • Enzyme Kinetics: Evaluating how it affects enzyme activity helps in determining its potential as an inhibitor or activator.
  • Receptor Binding Assays: Investigating interactions with specific receptors can elucidate its therapeutic potential.

These studies are crucial for advancing the compound's application in drug development and understanding its pharmacodynamics.

Methyl 6-amino-5-cyano-3-methylpyrazine-2-carboxylate shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructural FeaturesUnique Aspects
Methyl 3-amino-5-methylpyrazine-2-carboxylateSimilar pyrazine structure but different substitution patternMay exhibit different biological activities
2-Amino-3-cyano-pyrazineContains cyano and amino groupsFocused on different metabolic pathways
6-Amino-5-cyanopyridinePyridine instead of pyrazineDifferent electronic properties affecting reactivity
Methyl 4-amino-5-cyanopyrimidinePyrimidine structurePotentially different pharmacological profiles

The uniqueness of methyl 6-amino-5-cyano-3-methylpyrazine-2-carboxylate lies in its specific arrangement of functional groups that confer distinct chemical reactivity and biological properties compared to these similar compounds. This specificity allows researchers to explore targeted applications in pharmaceuticals and materials science effectively.

XLogP3

0.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

192.06472551 g/mol

Monoisotopic Mass

192.06472551 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-10

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